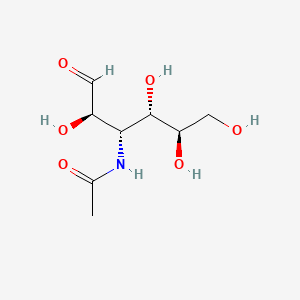

D-Glucose, 3-acetamido-3-deoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :

Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.

Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.

Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.

Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.

Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.

Industrial Production Methods

Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .

Chemical Reactions Analysis

Enzymatic Pathway for dTDP-3-Acetamido-3,6-Dideoxy-D-Glucose

This pathway is conserved in Gram-positive bacteria like Thermoanaerobacterium thermosaccharolyticum and is analogous to pathways producing 3-acetamido-3,6-dideoxy-D-galactose in Aneurinibacillus thermoaerophilus .

Reaction Components

This system produces 3-amino-3-deoxy-D-glucose, which is subsequently acetylated to form GlcNAc .

Glycosylation and Polymerization

GlcNAc participates in glycosidic bond formation, critical for chitin biosynthesis and protein glycosylation:

Protein Glycosylation

-

Reaction : Transfer of GlcNAc to serine/threonine residues (O-GlcNAcylation).

-

Enzyme : O-GlcNAc transferase (OGT).

-

Function : Modifies nuclear and cytoplasmic proteins, regulating signaling and metabolism .

Chemical Derivatization

GlcNAc undergoes specific modifications under controlled conditions:

N-Acetylation/Deacetylation

Key Research Findings

-

Biosynthetic Flexibility : The isomerase in T. thermosaccharolyticum uniquely converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose, differentiating it from galactose-specific pathways .

-

Antibiotic Relevance : GlcNAc derivatives are precursors to antibiotics like erythromycin and tylosin, highlighting their pharmacological importance .

-

Metabolic Labeling : Radiolabeled GlcNAc (e.g., glucose-1-¹⁴C) tracks glycosylation dynamics in live cells .

This synthesis of data underscores the compound’s versatility in biochemical reactions, spanning biosynthesis, post-translational modifications, and structural polymer formation.

Scientific Research Applications

Biosynthesis Pathways

The biosynthesis of D-Glucose, 3-acetamido-3-deoxy-, primarily occurs through a series of enzymatic reactions starting from glucose-1-phosphate. Key enzymes involved include:

- Glucose-1-phosphate thymidylyltransferase (RmlA) : Initiates the pathway by attaching glucose-1-phosphate to a nucleotide.

- dTDP-glucose 4,6-dehydratase (RmlB) : Converts dTDP-glucose into dTDP-4-keto-6-deoxyglucose.

- Isomerases and transaminases : These enzymes further modify the sugar to produce dTDP-3-acetamido-3,6-dideoxy-D-glucose .

The pathway involves five crucial enzymes and has been studied in organisms like Thermoanaerobacterium thermosaccharolyticum and Escherichia coli, highlighting its importance in the synthesis of lipopolysaccharides (LPS) and glycoproteins .

Structural Studies

Structural investigations of enzymes involved in the biosynthesis of D-Glucose, 3-acetamido-3-deoxy-, have revealed detailed mechanisms of action. For instance:

- The enzyme QdtC , an N-acetyltransferase, catalyzes the final step in the biosynthetic pathway. Structural studies have shown that it operates through a unique mechanism where acetylation does not require a catalytic base from the protein itself .

These structural insights are critical for understanding how this sugar derivative is incorporated into bacterial structures and antibiotics.

Applications in Antibiotic Research

D-Glucose, 3-acetamido-3-deoxy-, plays a pivotal role in antibiotic biosynthesis. It is a precursor for various antibiotics that contain amino sugars. The presence of this compound in antibiotics such as erythromycin and tylosin underscores its significance in developing new therapeutic agents .

Recent studies have demonstrated that manipulating the biosynthetic pathways can lead to novel antibiotic derivatives. For example, replacing certain enzyme activities has resulted in the production of non-naturally occurring antibiotics with enhanced efficacy .

Case Studies

Several case studies illustrate the applications of D-Glucose, 3-acetamido-3-deoxy-:

- Biosynthesis Studies in Streptomyces fradiae : Research on the incorporation of this compound into tylosin showed how specific enzymatic pathways can be harnessed to produce effective antibiotics .

- LPS Serotyping : The identification of this sugar derivative's role in LPS serovars has implications for vaccine development against pathogenic bacteria like Pasteurella multocida .

Mechanism of Action

The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.

D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.

D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.

Uniqueness

D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .

Biological Activity

D-Glucose, 3-acetamido-3-deoxy- (also known as 3-acetamido-3,6-dideoxy-D-glucose) is a significant compound in glycobiology and microbiology due to its structural and functional roles in various biological systems. This article explores the biological activities of this compound, particularly its biosynthesis, enzymatic pathways, and implications in health and disease.

Structure and Biosynthesis

D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose characterized by an acetamido group at the C-3 position and lacks a hydroxyl group at the C-6 position. This modification imparts unique properties that influence its biological activity. The biosynthesis of this compound has been elucidated in various organisms, particularly in bacteria.

Enzymatic Pathway

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-D-glucose involves a series of enzymatic reactions catalyzed by five key enzymes:

- Thymidylyltransferase (RmlA) - Initiates the pathway by converting glucose-1-phosphate to dTDP-glucose.

- Dehydratase (RmlB) - Removes the 6’-hydroxyl group and oxidizes the C-4’ hydroxyl group to yield dTDP-4-keto-6-deoxyglucose.

- Isomerase - Converts dTDP-4-keto-6-deoxyglucose to dTDP-3-oxo-6-deoxy-D-glucose.

- Transaminase - Introduces the amino group to form the acetamido derivative.

- Transacetylase - Finalizes the synthesis by adding the acetyl group .

Role in Bacterial Pathogenicity

D-Glucose, 3-acetamido-3-deoxy-, is integral to the structure of lipopolysaccharides (LPS) found in Gram-negative bacteria. These LPS molecules are crucial for bacterial virulence, acting as protective barriers and contributing to immune evasion. The presence of this sugar in O-antigens enhances bacterial resistance to host immune responses and antibiotics .

Antimicrobial Properties

Research indicates that derivatives of 3-amino-3,6-dideoxyhexoses exhibit antibacterial properties. For instance, compounds similar to D-glucose, 3-acetamido-3-deoxy-, have been shown to inhibit the growth of various bacterial strains, including those isolated from deep-sea environments . This suggests potential applications in developing new antibiotics.

Case Study: Enzymatic Characterization

A study focused on the enzyme QdtC, which catalyzes the final step in the biosynthesis pathway of Qui p3NAc (another name for D-glucose, 3-acetamido-3-deoxy-) revealed structural insights into its function. The crystal structures determined in this study provided evidence for substrate binding and catalytic mechanisms, enhancing our understanding of how this compound is synthesized biologically .

In Vivo Implications

In vivo studies involving 2-deoxy-D-glucose (a related compound) have demonstrated significant effects on metabolic pathways and immune responses. For example, administration of 2-DG has been shown to induce endoplasmic reticulum (ER) stress and alter immune cell function, indicating that similar pathways may be relevant for D-glucose, 3-acetamido-3-deoxy- . These findings highlight potential therapeutic implications for metabolic disorders and cancer treatment.

Comparative Data Table

The following table summarizes key characteristics and biological activities associated with D-glucose, 3-acetamido-3-deoxy-, compared to related compounds:

| Compound | Structure Characteristics | Biological Activity | Applications |

|---|---|---|---|

| D-Glucose, 3-acetamido-3-deoxy- | Acetamido at C-3; deoxygenated at C-6 | Antibacterial; role in LPS structure | Antibiotic development |

| 2-Deoxy-D-glucose | Deoxygenated at C-2 | Induces ER stress; alters metabolism | Cancer therapy; metabolic research |

| dTDP-d-Qui p3NAc | Nucleotide-linked sugar | Essential for bacterial virulence | Vaccine development; drug design |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-acetamido-3-deoxy-D-glucose, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves fluorination or substitution reactions. For example, diethylaminosulfur trifluoride (DAST) reacts with di-O-isopropylidene-protected glucose derivatives (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) to form intermediates via SN2 displacement. Distillation or nucleophilic attack yields fluorinated or deoxygenated products. Critical intermediates include labile sulfur-containing species detected via ¹⁹F NMR, which avoid spontaneous decomposition . Comparative studies on protecting groups (e.g., acetyl vs. isopropylidene) optimize yield and selectivity .

Q. How can the structure of 3-acetamido-3-deoxy-D-glucose derivatives be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for dithioacetal derivatives like 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal .

- NMR spectroscopy : ¹H and ¹³C NMR identify anomeric configurations and acetamido group placement. ¹⁹F NMR tracks fluorinated intermediates .

- Mass spectrometry : Validates molecular weight and isotopic labeling (e.g., ¹⁸F or ¹³C) .

Q. What analytical techniques are recommended for quantifying 3-acetamido-3-deoxy-D-glucose in biological matrices?

- Methodological Answer :

- Enzymatic assays : Glucose oxidase/peroxidase (GOPOD) kits measure D-glucose analogs via colorimetric detection, though specificity requires validation against structural analogs .

- Isotope dilution mass spectrometry (IDMS) : Uses ¹³C-labeled internal standards to enhance precision in complex fluids like plasma .

- HPLC with refractive index/UV detection : Separates derivatives using reverse-phase columns, calibrated with synthetic standards .

Advanced Research Questions

Q. How do isotopic labeling strategies (e.g., ¹³C, ¹⁸F) enhance metabolic studies of 3-acetamido-3-deoxy-D-glucose analogs?

- Methodological Answer :

- ¹⁸F labeling : Enables real-time PET imaging to track uptake and phosphorylation in tissues, as shown for 3-deoxy-3-fluoro-D-glucose .

- ¹³C labeling : Facilitates metabolic flux analysis via NMR or LC-MS, resolving pathways like glycolysis or glycoconjugate biosynthesis .

- Deuterated analogs : Isolate kinetic isotope effects in enzyme binding studies, critical for probing hexokinase specificity .

Q. What computational approaches (e.g., DFT) are used to predict molecular interactions of 3-acetamido-3-deoxy-D-glucose with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models hydrogen bonding and steric interactions, as applied to methacrylic acid (MAA)-based molecularly imprinted polymers (MIPs) for glucose recognition. B3LYP/6-31+G(d) calculations optimize binding geometries .

- Molecular docking : Screens potential inhibitors against carbohydrate-active enzymes (e.g., glycosidases) using AutoDock or Schrödinger Suite .

Q. How can conflicting data regarding the metabolic effects of 3-acetamido-3-deoxy-D-glucose derivatives be resolved through controlled experimental design?

- Methodological Answer :

- Dose-response standardization : Use defined glucose concentrations (e.g., 5–25 mM) and exposure times (24–72 hrs) to isolate biphasic effects, as seen in cardiac progenitor cell viability assays .

- Cell-type-specific controls : Compare outcomes across primary vs. immortalized cells to address variability in transport kinetics .

- Pathway inhibition studies : Co-treatment with metabolic blockers (e.g., 2-deoxyglucose) clarifies competing mechanisms .

Properties

CAS No. |

606-01-9 |

|---|---|

Molecular Formula |

C8H15NO6 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |

InChI Key |

COOPVYPQMRXUHU-LXGUWJNJSA-N |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(=O)NC(C(C=O)O)C(C(CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.